2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-17-8-10-18(11-9-17)23-20(25)14-26-21-22-12-13-24(21)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRWVZHWHNPRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, ammonia, and an aldehyde.
Substitution with 2,3-Dimethylphenyl Group: The imidazole ring is then substituted with a 2,3-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the imidazole derivative.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the sulfanyl-imidazole derivative with 4-ethylphenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring or the acetamide moiety can be reduced under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or amines.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthetic yields, and reported activities of the target compound and its analogues:
Key Findings
In contrast, the target compound’s 2,3-dimethylphenyl group introduces steric bulk, which may limit rotational freedom and alter binding kinetics. Sulfanyl vs. Sulfonyl Bridges: Sulfanyl (C–S–C) linkages (target compound and ) are less polar than sulfonyl (SO₂) groups (Compound 29), affecting solubility and membrane permeability .
Synthetic Efficiency :
- The synthesis of the analogue in achieved 87% yield via carbodiimide-mediated coupling, suggesting the target compound could be synthesized efficiently using similar methods.
Crystal Packing and Stability :
- Analogues like the dichlorophenyl-pyrazolyl acetamide in form R₂²(10) hydrogen-bonded dimers , which stabilize crystal lattices. The target compound’s 4-ethylphenyl group may disrupt such interactions, reducing crystallinity compared to dichloro-substituted derivatives .
The target compound’s imidazole core could similarly interact with enzymatic active sites.
Biological Activity
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 277.34 g/mol
- IUPAC Name : this compound
The compound features an imidazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antitumor Activity
- Various studies have demonstrated the cytotoxic effects of imidazole derivatives on cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in human cancer cells, with IC50 values often below those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The imidazole moiety is known to interact with various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression.
- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
- Modulation of Immune Responses : By affecting cytokine production and immune cell activation, these compounds may enhance the body's ability to fight infections and tumors.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A (2023) | Evaluated the cytotoxicity against A431 and Jurkat cells; IC50 < 5 µg/mL | Suggests potential as an anticancer agent |
| Study B (2024) | Tested antimicrobial activity against E. coli and S. aureus; effective at low concentrations | Indicates broad-spectrum antimicrobial potential |
| Study C (2025) | Investigated anti-inflammatory effects in animal models; reduced swelling by 40% | Supports use in treating inflammatory conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
